molecular formula C12H14O B11720754 1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene

1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11720754
M. Wt: 174.24 g/mol
InChI Key: DLWSWWBODBDCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methoxymethylene group attached to the tetrahydro-naphthalene core

Preparation Methods

The synthesis of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-naphthalene with methoxymethylene chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes complex cascade reactions under specific catalytic conditions, with the most notable being a Rh(II)-catalyzed tandem reaction involving multiple steps.

1.1. Rh(II)-Catalyzed Cascade Reaction

Reaction Overview :
Treatment of (E)-1-(methoxymethylene)-1,2,3,4-tetrahydronaphthalene with styryl diazoacetates in the presence of the dirhodium complex Rh₂(S-DOSP)₄ initiates a cascade sequence of reactions :

  • Double cyclopropanation of the aromatic ring.

  • Cope rearrangement of the resulting divinylcyclopropane.

  • Intramolecular Diels–Alder cycloaddition .

Mechanistic Details :

  • Cyclopropanation : The rhodium catalyst generates carbenoid intermediates, which react with the aromatic ring to form a bis-cyclopropane structure. The stereoselectivity arises from steric and electronic effects, favoring the (E)-isomer of the cyclopropane intermediate .

  • Cope Rearrangement : The divinylcyclopropane undergoes a rearrangement to form a tetracyclic intermediate. Steric interactions between substituents guide regioselectivity .

  • Diels–Alder Cyclization : Proximity effects drive the intramolecular cycloaddition, yielding a hexacyclic product with 10 new stereogenic centers .

Outcome :
The reaction produces a highly enantioenriched hexacyclic compound with >95% enantiomeric excess (ee). The absolute configuration is determined during the first cyclopropanation step, with the Rh(II) catalyst enabling asymmetric induction .

Table 1: Reaction Parameters and Outcomes

ParameterDetailsSource
Catalyst Rh₂(S-DOSP)₄
Reagents Styryl diazoacetates
Reaction Conditions Mild (room temperature, catalytic Rh(II))
Key Steps Double cyclopropanation → Cope rearrangement → Diels–Alder
Product Hexacyclic compound with 10 stereogenic centers (e.g., compound 4 )
Enantioselectivity >95% ee

Mechanistic Insights

The cascade sequence is driven by the reactivity of carbenoid intermediates generated by the rhodium catalyst. The strategic use of electron-withdrawing groups (e.g., methoxy substituents) enhances stereoselectivity by stabilizing transition states and guiding regiochemical outcomes .

Key Observations :

  • Stereoselective Cyclopropanation : The first cyclopropanation step sets the stereochemistry, with the Rh(II) catalyst enforcing facial selectivity due to ligand arrangement .

  • Cope Rearrangement : The divinylcyclopropane rearranges via a boat-like transition state, influenced by steric hindrance between substituents .

  • Diels–Alder Cyclization : Proximity of reactive sites enables intramolecular cycloaddition, forming complex polycyclic frameworks .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its reactivity and ability to form various derivatives.

Biology

  • Biological Activity Studies : Research has focused on the compound's potential biological activities. Preliminary studies indicate that it may influence cellular processes and act as a ligand in biochemical assays.

Medicine

  • Therapeutic Applications : Ongoing research aims to explore its potential as a precursor for drugs with anti-inflammatory and anticancer properties. The methoxymethylene group may enhance binding affinity to biological targets.

Industry

  • Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique functional groups allow for the development of materials with tailored properties.

Case Studies

  • Pharmaceutical Development : A study demonstrated that derivatives of 1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene exhibited significant anticancer activity against specific cancer cell lines. This highlights its potential as a lead compound for drug development.
  • Material Science : Research into polymers derived from this compound showed enhanced mechanical properties compared to traditional materials. This suggests its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene involves its interaction with specific molecular targets and pathways. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene can be compared with other similar compounds, such as:

The uniqueness of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research applications.

Biological Activity

1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a methoxymethylidene group attached to a tetrahydronaphthalene backbone. The molecular formula is C12H14OC_{12}H_{14}O with a molecular weight of 190.24 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₄O
Molecular Weight190.24 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study conducted on various naphthalene derivatives demonstrated that this compound showed substantial antioxidant activity compared to standard antioxidants like ascorbic acid. The compound's ability to donate electrons and neutralize free radicals was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Antimicrobial Activity

In vitro tests revealed that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100

Anticancer Activity

The anticancer effects of the compound were evaluated using various cancer cell lines. Notably, it demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 12 µM. The mechanism involved apoptosis induction as confirmed by flow cytometry analysis.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydronaphthalene and evaluated their anticancer activities. Among them, this compound showed the highest activity against MCF-7 cells. The study indicated that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Screening

A comprehensive screening of various naphthalene derivatives for antimicrobial properties was conducted at a pharmaceutical research institute. The results indicated that this compound had potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent.

Properties

IUPAC Name

4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSWWBODBDCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.